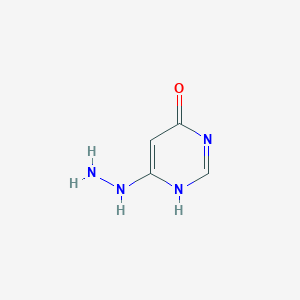

6-hydrazinyl-1H-pyrimidin-4-one

Description

6-Hydrazinyl-1H-pyrimidin-4-one (CAS: 6298-85-7) is a pyrimidinone derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 6-position of the heterocyclic core. This compound is structurally distinct due to its nucleophilic hydrazine moiety, which enables unique reactivity, such as condensation reactions to form hydrazones or coordination with metal ions . Its applications span medicinal chemistry, where hydrazinyl groups are leveraged for targeting enzymes or receptors via hydrogen bonding or chelation . Safety data indicate standard handling precautions for hydrazine derivatives, including respiratory protection and first-aid measures for inhalation exposure .

Properties

IUPAC Name |

6-hydrazinyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-8-3-1-4(9)7-2-6-3/h1-2H,5H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMLVZVUQOOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=NC1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=NC1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-6-hydroxypyrimidine typically involves the reaction of 6-hydroxypyrimidine with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the formation of the hydrazino derivative .

Industrial Production Methods

While specific industrial production methods for 4-Hydrazino-6-hydroxypyrimidine are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-6-hydroxypyrimidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the hydrazino group.

Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as or can be used.

Reduction: Reducing agents like or are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives , while substitution reactions can produce a wide range of functionalized pyrimidines .

Scientific Research Applications

4-Hydrazino-6-hydroxypyrimidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving nucleic acids and enzyme interactions.

Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydrazino-6-hydroxypyrimidine involves its interaction with various molecular targets. The hydrazino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-hydrazinyl-1H-pyrimidin-4-one and analogous pyrimidinone derivatives:

Pharmacological Implications

- Hydrazinyl Derivatives: Potential for metal chelation (e.g., iron or copper) makes them candidates for metalloenzyme inhibitors. However, hydrazines may pose toxicity risks due to oxidative stress .

- Piperazinyl/Aryl Derivatives : Bulky substituents (e.g., in ) enhance selectivity for kinase or GPCR targets but may reduce blood-brain barrier penetration compared to smaller hydrazinyl groups.

- Fluorinated Analogues : Fluorine at position 6 (e.g., ) improves metabolic stability, a critical advantage over hydrazinyl derivatives in drug development.

Stability and Handling

- Hydrazinyl derivatives require stringent storage conditions (e.g., inert atmosphere) to prevent oxidation, whereas chloromethyl or fluorinated compounds are more stable under ambient conditions .

Q & A

Basic Research Questions

Q. How can the structure of 6-hydrazinyl-1H-pyrimidin-4-one be confirmed using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of the hydrazinyl group (-NH-NH) and pyrimidinone ring. The hydrazinyl proton signals typically appear as broad singlets in the δ 3.5–5.0 ppm range, while pyrimidinone ring protons resonate between δ 6.0–8.0 ppm .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (m/z 142.06 for CHNO) and fragmentation patterns consistent with the loss of NH-NH .

- Infrared (IR) Spectroscopy : Identify characteristic stretches for N-H (3200–3400 cm) and C=O (1650–1700 cm) .

Q. What are the standard protocols for synthesizing this compound?

- Methodological Answer :

- Step 1 : Start with 6-chloro-4-hydroxypyrimidine. React with hydrazine hydrate in ethanol under reflux (70–80°C, 6–8 hours) to substitute the chloride with hydrazine .

- Step 2 : Purify via recrystallization using ethanol/water (yield ~65–75%). Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:1) .

- Critical Notes : Excess hydrazine may lead to side products; stoichiometric control is essential.

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap and water for 15 minutes .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency in hydrazine reactions .

- Catalysts : Add catalytic acetic acid (1–2 mol%) to accelerate hydrazine substitution while minimizing side reactions .

- Temperature Control : Maintain reflux temperatures (70–80°C) to balance reaction rate and decomposition .

- Yield Comparison :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, no catalyst | 65 | 90 |

| DMF + AcOH | 78 | 95 |

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity, IC for enzyme inhibition) to minimize variability. For example, discrepancies in antimicrobial data may arise from differing bacterial strains or culture conditions .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkyl groups on the pyrimidinone ring) and correlate changes with bioactivity trends. Derivatives with electron-withdrawing groups often show enhanced enzyme inhibition .

- Computational Modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., dihydrofolate reductase) and validate with in vitro assays .

Q. How do reaction conditions influence the tautomeric equilibrium of this compound?

- Methodological Answer :

- pH-Dependent Tautomerism : In acidic conditions (pH < 5), the pyrimidinone exists predominantly in the lactam form (C=O). In basic conditions (pH > 9), the lactim form (C-OH) dominates, affecting reactivity in substitution reactions .

- Solvent Effects : Polar solvents stabilize the lactam form, while nonpolar solvents favor lactim tautomers. Confirm tautomeric states via -NMR in DO vs. DMSO-d .

- Impact on Reactivity : Lactim forms are more reactive toward electrophilic substitution, whereas lactams are better for nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.